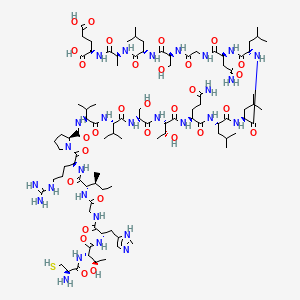
SF-C5-Tpp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SF-C5-Tpp is a potent mitochondria-targeted protonophoric uncoupler. It has significant proton transfer activity on model planar bilayer lipid membranes and inhibits the growth of Bacillus subtilis with a minimum inhibitory concentration of 2 micromolar . This compound is particularly notable for its ability to disrupt mitochondrial function, making it a valuable tool in scientific research.
Métodos De Preparación
The synthesis of SF-C5-Tpp involves the condensation of a ketophenol with malononitrile via the Knoevenagel reaction . This reaction yields a triphenylphosphonium-linked derivative of 3,5-di-tert-butyl-4-hydroxybenzylidene-malononitrile. The synthetic route includes the following steps:
Condensation Reaction: A ketophenol is condensed with malononitrile in the presence of a base to form the desired product.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
SF-C5-Tpp undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Substitution: this compound can undergo substitution reactions, particularly involving the triphenylphosphonium group.
Common reagents and conditions used in these reactions include bases for the Knoevenagel condensation and various oxidizing or reducing agents for other transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
SF-C5-Tpp has a wide range of scientific research applications:
Mecanismo De Acción
SF-C5-Tpp exerts its effects by targeting mitochondria and acting as a protonophoric uncoupler . This means that it facilitates the transfer of protons across the mitochondrial membrane, disrupting the proton gradient and collapsing the membrane potential. This action leads to the inhibition of ATP synthesis and affects various cellular processes. The molecular targets of this compound include components of the mitochondrial electron transport chain and the mitochondrial membrane itself .
Comparación Con Compuestos Similares
SF-C5-Tpp is compared with other similar compounds, such as:
SF6847: Another potent mitochondrial uncoupler with a similar structure but different linker length.
2,4-Dinitrophenol (DNP): A well-known uncoupler with a different mechanism of action and higher toxicity.
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP): Another mitochondrial uncoupler with different chemical properties and applications.
This compound is unique due to its specific structure, which includes a pentamethylene linker between the uncoupling moiety and the triphenylphosphonium group. This structure provides it with significant proton transfer activity and relatively low toxicity compared to other uncouplers .
Propiedades
Fórmula molecular |
C41H46BrN2OP |
|---|---|
Peso molecular |
693.7 g/mol |
Nombre IUPAC |
[7,7-dicyano-6-(3,5-ditert-butyl-4-hydroxyphenyl)hept-6-enyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C41H45N2OP.BrH/c1-40(2,3)37-27-31(28-38(39(37)44)41(4,5)6)36(32(29-42)30-43)25-17-10-18-26-45(33-19-11-7-12-20-33,34-21-13-8-14-22-34)35-23-15-9-16-24-35;/h7-9,11-16,19-24,27-28H,10,17-18,25-26H2,1-6H3;1H |
Clave InChI |
DOTBICINKCYPFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=C(C#N)C#N)CCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(dimethylamino)ethyl]-N-[(4-fluorophenyl)methyl]-1,3-dioxobenzo[de]isoquinoline-6-sulfonamide](/img/structure/B15137217.png)









![1-(3,4-Dichlorophenyl)-3-[4-(pentafluoro-lambda6-sulfanyl)phenyl]urea](/img/structure/B15137286.png)
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
